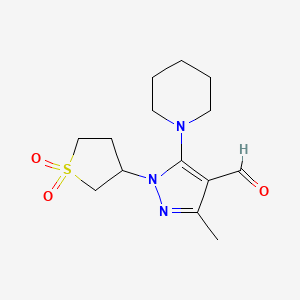
1-(1,1-Dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups including a dioxothiolan ring, a pyrazole ring, a piperidine ring, and an aldehyde group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
- Novel pyrazole derivatives have been synthesized through various chemical reactions, including microwave irradiation and cyclocondensation, demonstrating the versatility of pyrazole compounds in chemical synthesis. These derivatives have been extensively characterized by spectroscopic methods and elemental analysis, proving their potential in the development of new chemical entities for further scientific research (Kalaria, Satasia, & Raval, 2014).
Biological Screening
- Pyrazole derivatives have shown preliminary in vitro antibacterial and antituberculosis activities against a range of pathogenic bacterial strains and Mycobacterium tuberculosis. Additionally, their antimalarial activity against Plasmodium falciparum has been investigated, highlighting their potential use in the development of new therapeutic agents (Kalaria, Satasia, & Raval, 2014).
Antimicrobial Activity
- The antimicrobial properties of pyrazole-derived chitosan Schiff bases against various bacteria and fungi have been explored. These studies suggest that the antimicrobial activity is dependent on the specific Schiff base moiety, offering a pathway for designing targeted antimicrobial agents (Hamed et al., 2020).
Structural Studies
- Structural analysis and characterization of substituted pyrazolecarbaldehydes and their conversion into bipyrazoles have been conducted. This research provides valuable insights into the supramolecular assembly of these compounds, contributing to the understanding of their chemical and physical properties (Kumar et al., 2019).
Molecular Docking and QSAR Studies
- Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on pyrazole derivatives to explore their potential as cannabinoid receptor antagonists. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for the design of compounds with specific biological activities (Lan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to explore potential uses in medicine .
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-13(9-18)14(16-6-3-2-4-7-16)17(15-11)12-5-8-21(19,20)10-12/h9,12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIKYVMIVOUVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCCCC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
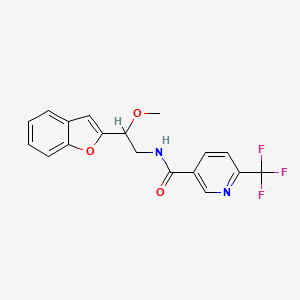
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
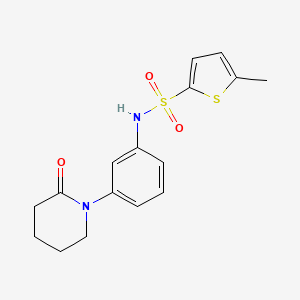

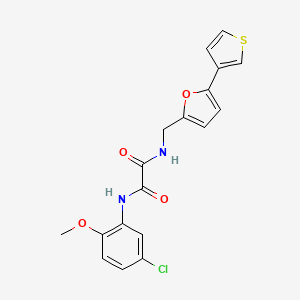


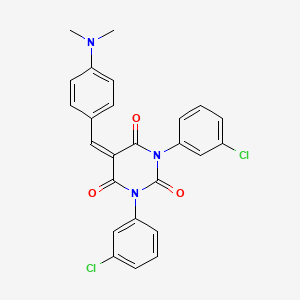
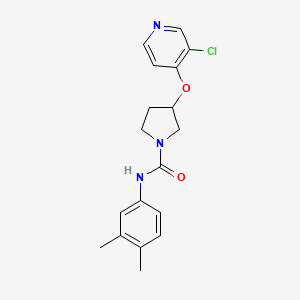

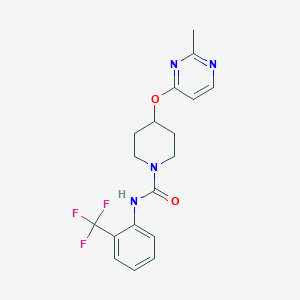
![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)
